2-Bromo-5-methylbenzoyl chloride
Overview
Description
2-Bromo-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylbenzoyl chloride typically involves the bromination of 5-methylbenzoyl chloride. One common method includes the reaction of 5-methylbenzoyl chloride with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzoyl chlorides.
Coupling: Biaryl compounds are formed as major products.
Reduction: The major product is 2-bromo-5-methylbenzyl alcohol.
Scientific Research Applications
2-Bromo-5-methylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylbenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new carbon-heteroatom bonds. The pathways involved in its reactions are typically governed by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzoyl chloride: Similar structure but lacks the methyl group at the fifth position.
4-Bromobenzoyl chloride: Bromine is substituted at the fourth position instead of the second.
2-Chlorobenzoyl chloride: Chlorine atom replaces the bromine atom.
2-Iodobenzoyl chloride: Iodine atom replaces the bromine atom.
Uniqueness
2-Bromo-5-methylbenzoyl chloride is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This unique substitution pattern imparts specific reactivity and properties to the compound, making it valuable in certain synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-5-methylbenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBACRXXWHGOHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652351 | |
Record name | 2-Bromo-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409110-31-2 | |
Record name | 2-Bromo-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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